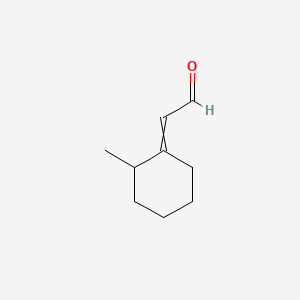
2-(2-methylcyclohexylidene)Acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylcyclohexylidene)acetaldehyde is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . It is characterized by a cyclohexylidene ring substituted with a methyl group and an acetaldehyde functional group. This compound is used as an intermediate in various chemical syntheses and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Methylcyclohexylidene)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexanone with a suitable aldehyde under acidic or basic conditions to form the desired product . Another method includes the ozonolysis of alkenes, where the unsaturated carbon atoms are disubstituted .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
化学反応の分析
Types of Reactions
2-(2-Methylcyclohexylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Methylcyclohexylidene)acetaldehyde is utilized in several scientific research fields:
作用機序
The mechanism of action of 2-(2-Methylcyclohexylidene)acetaldehyde involves its reactivity as an aldehyde. It can form acetals and hemiacetals in the presence of alcohols, which are useful in protecting group strategies during organic synthesis . The compound can also participate in aldol reactions, forming β-hydroxy carbonyl compounds .
類似化合物との比較
Similar Compounds
2-Methylcyclohexanone: A precursor in the synthesis of 2-(2-Methylcyclohexylidene)acetaldehyde.
Cyclohexanone: Similar structure but lacks the methyl group.
Acetaldehyde: Contains the aldehyde functional group but lacks the cyclohexylidene ring.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexylidene ring with an aldehyde functional group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
生物活性
2-(2-Methylcyclohexylidene)Acetaldehyde, with the CAS number 7071-16-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C10H16O
- Molecular Weight : 152.24 g/mol
- Structure : The compound features a cyclohexylidene group that contributes to its unique biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : In vitro studies suggest that the compound has inhibitory effects on certain bacterial strains.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Receptors : The compound may interact with specific receptors involved in inflammatory pathways.
- Modulation of Gene Expression : It is hypothesized that the compound influences the expression of genes related to inflammation and immune responses.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference Studies |
|---|---|---|
| Antimicrobial | Inhibition of bacteria | Study A |
| Anti-inflammatory | Reduced cytokine levels | Study B |
| Cytotoxicity | Cell viability effects | Study C |
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli and 30 µg/mL for S. aureus.
Case Study 2: Anti-inflammatory Effects
A study conducted on murine models of inflammation demonstrated that administration of the compound led to a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The treatment group showed a reduction in paw edema compared to the control group, indicating the compound's potential therapeutic effects in inflammatory diseases.
Research Findings
Recent studies have explored the pharmacokinetics and bioavailability of this compound. Key findings include:
- Absorption and Distribution : The compound is rapidly absorbed when administered orally, with peak plasma concentrations occurring within 1 hour.
- Metabolism : Initial metabolism occurs primarily in the liver, leading to several metabolites that may also exhibit biological activity.
- Excretion : The majority of the compound is excreted via urine within 24 hours post-administration.
特性
IUPAC Name |
2-(2-methylcyclohexylidene)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-8-4-2-3-5-9(8)6-7-10/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUDWHJGEZBJPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














